molecular formula C11H11N3O2S2 B333367 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-furyl)acrylamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-furyl)acrylamide

Cat. No.: B333367
M. Wt: 281.4 g/mol
InChI Key: CTODNEXPZWOWTR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-furyl)acrylamide is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

(E)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C11H11N3O2S2/c1-2-17-11-14-13-10(18-11)12-9(15)6-5-8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,13,15)/b6-5+

InChI Key

CTODNEXPZWOWTR-AATRIKPKSA-N

Isomeric SMILES

CCSC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2

SMILES

CCSC1=NN=C(S1)NC(=O)C=CC2=CC=CO2

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C=CC2=CC=CO2

solubility

1.8 [ug/mL]

Origin of Product

United States

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